molecular formula C47H51NO15 B1244028 6-alpha-Hydroxy paclitaxel

6-alpha-Hydroxy paclitaxel

Número de catálogo: B1244028
Peso molecular: 869.9 g/mol
Clave InChI: NDCWHEDPSFRTDA-MJLVFIKCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-alpha-Hydroxy paclitaxel, also known as this compound, is a useful research compound. Its molecular formula is C47H51NO15 and its molecular weight is 869.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacokinetics and Therapeutic Monitoring

6-alpha-Hydroxy paclitaxel is primarily studied for its role in the pharmacokinetics of paclitaxel therapy. The relationship between paclitaxel and its metabolites is crucial for understanding drug efficacy and toxicity. Therapeutic Drug Monitoring (TDM) has been developed to tailor paclitaxel dosing based on individual patient responses, which also includes monitoring levels of this compound.

A study highlighted the development of a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method that successfully quantifies both paclitaxel and this compound in human plasma. This method demonstrated high sensitivity and specificity, with linear calibration curves ranging from 1 to 10,000 ng/mL for paclitaxel and 1 to 1,000 ng/mL for its metabolite . The ability to accurately measure these compounds allows clinicians to adjust treatment regimens based on individual pharmacokinetic profiles.

Efficacy in Cancer Treatment

Research indicates that this compound retains cytotoxic properties similar to those of its parent compound. It has been shown to enhance the cytotoxic effects of paclitaxel when used in combination with noncytotoxic concentrations of the drug against certain leukemia cell lines . This suggests potential applications in combination therapies aimed at increasing the overall effectiveness of cancer treatments.

In a genotype-guided phase Ib study involving ovarian cancer patients, the quantification of both paclitaxel and this compound was critical for understanding patient-specific responses to chemotherapy. The study found that TDM could improve patient outcomes by allowing for personalized dosing strategies .

Methodologies for Quantification

Several methodologies have been developed to quantify this compound in biological samples:

  • High-Performance Liquid Chromatography : Various studies have employed HPLC methods with different detection systems, including tandem mass spectrometry, to achieve sensitive quantification of both paclitaxel and its metabolites.
  • Ultra-Performance Liquid Chromatography : A novel ultra-performance liquid chromatography method demonstrated significant resolution for simultaneous detection of paclitaxel and this compound, emphasizing advancements in analytical techniques .
  • Dried Blood Spot Assays : Recent developments include dried blood spot assays that allow for rapid and efficient pharmacokinetic studies in preclinical models. These methods provide a practical approach for quantifying low concentrations of metabolites .

Case Studies

  • Ovarian Cancer Treatment : A genotype-guided study utilized HPLC-MS/MS to monitor levels of this compound in patients receiving varying doses of paclitaxel. The results indicated that higher levels of this metabolite correlated with increased toxicity but also enhanced therapeutic efficacy .
  • Preclinical Pharmacokinetic Investigations : In SCID/Beige mice, a study employed dried blood spot assays to evaluate the pharmacokinetics of paclitaxel and its metabolites post-administration. The findings demonstrated an effective method for assessing drug metabolism in vivo, paving the way for future research on human applications .

Propiedades

Fórmula molecular

C47H51NO15

Peso molecular

869.9 g/mol

Nombre IUPAC

[(1S,2S,4S,7R,8S,9R,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,8,9-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C47H51NO15/c1-24-30(61-43(57)33(51)32(27-16-10-7-11-17-27)48-41(55)28-18-12-8-13-19-28)22-47(58)40(62-42(56)29-20-14-9-15-21-29)36-45(6,38(54)35(60-25(2)49)31(24)44(47,4)5)37(53)34(52)39-46(36,23-59-39)63-26(3)50/h7-21,30,32-37,39-40,51-53,58H,22-23H2,1-6H3,(H,48,55)/t30-,32-,33+,34-,35+,36?,37-,39+,40-,45-,46+,47+/m0/s1

Clave InChI

NDCWHEDPSFRTDA-MJLVFIKCSA-N

SMILES isomérico

CC1=C2[C@H](C(=O)[C@@]3([C@H]([C@@H]([C@@H]4[C@](C3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)O)C)OC(=O)C

SMILES canónico

CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O)O)OC(=O)C6=CC=CC=C6)C7(COC7C(C3O)O)OC(=O)C)C)OC(=O)C

Pictogramas

Corrosive; Irritant; Health Hazard

Sinónimos

6-hydroxy-taxol
6-hydroxypaclitaxel
6-hydroxytaxol
6alpha-hydroxypaclitaxel
6alpha-hydroxytaxol

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.